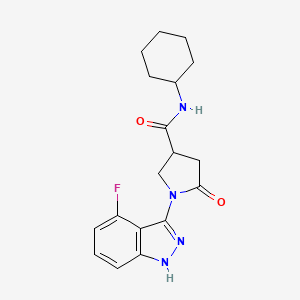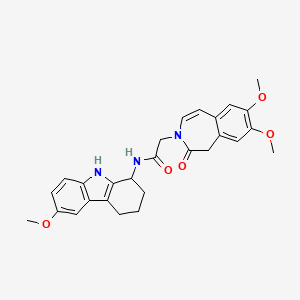![molecular formula C21H24ClNO6 B11007761 trans-4-[({2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11007761.png)
trans-4-[({2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a chromenyl group, a cyclohexane ring, and various functional groups
Preparation Methods
The synthesis of {TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propanoyl group: This step typically involves esterification or amidation reactions.
Formation of the cyclohexane ring: This can be synthesized through hydrogenation of aromatic precursors or cyclization of linear precursors.
Final assembly: The final step involves coupling the chromenyl and cyclohexane moieties through appropriate linkers and functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
{TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, replacing chlorine with other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break ester or amide bonds, leading to the formation of carboxylic acids and alcohols or amines.
Scientific Research Applications
{TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of {TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group can interact with active sites of enzymes, inhibiting their activity, while the cyclohexane ring provides structural stability. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to {TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares the chromenyl group but differs in its functional groups and overall structure.
Indole derivatives: These compounds have similar biological activities and are used in medicinal chemistry for their therapeutic potential.
The uniqueness of {TRANS}-4-[({2-[(6-CHLORO-4-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C21H24ClNO6 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-11-7-19(24)29-17-9-18(16(22)8-15(11)17)28-12(2)20(25)23-10-13-3-5-14(6-4-13)21(26)27/h7-9,12-14H,3-6,10H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
BFYMPCVNAMZPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007691.png)

![trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11007699.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B11007700.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine](/img/structure/B11007709.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11007711.png)

![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11007717.png)
![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11007724.png)
![ethyl 4-methyl-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11007731.png)
![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11007732.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11007735.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007739.png)
